molecular formula C17H13ClN2O2 B11975880 N-(4-Chlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea CAS No. 303092-02-6

N-(4-Chlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea

Cat. No.: B11975880
CAS No.: 303092-02-6
M. Wt: 312.7 g/mol
InChI Key: XMRIOARMTWIIQI-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a hydroxy-naphthyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea typically involves the reaction of 4-chloroaniline with 5-hydroxy-1-naphthyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: On an industrial scale, the production of N-(4-Chlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: N-(4-Chlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea can undergo oxidation reactions, particularly at the hydroxy group on the naphthyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the urea moiety.

    Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of quinone derivatives from the naphthyl ring.

    Reduction: Formation of amine derivatives from the urea moiety.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The hydroxy group on the naphthyl ring and the urea moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea can be compared with other urea derivatives, such as:

    N-(4-Chlorophenyl)-N’-(2-hydroxy-1-naphthyl)urea: Similar structure but with the hydroxy group at a different position on the naphthyl ring.

    N-(4-Chlorophenyl)-N’-(5-methoxy-1-naphthyl)urea: Similar structure but with a methoxy group instead of a hydroxy group.

    N-(4-Bromophenyl)-N’-(5-hydroxy-1-naphthyl)urea: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.

The uniqueness of N-(4-Chlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

CAS No.

303092-02-6

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(5-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C17H13ClN2O2/c18-11-7-9-12(10-8-11)19-17(22)20-15-5-1-4-14-13(15)3-2-6-16(14)21/h1-10,21H,(H2,19,20,22)

InChI Key

XMRIOARMTWIIQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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